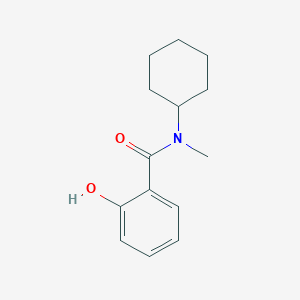![molecular formula C19H32N2O B5379215 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5379215.png)
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane, also known as DMAD, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMAD belongs to the class of adamantane derivatives, which are known for their unique structural and pharmacological properties.
作用機序
The mechanism of action of 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and survival. 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cell differentiation. 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has also been shown to inhibit the activity of PKC, which can lead to the inhibition of cell proliferation and angiogenesis. In addition, 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. It has also been shown to have a high affinity for its target enzymes and signaling pathways. However, 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has some limitations for lab experiments. It is relatively unstable and can degrade over time. It also has poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane research. One direction is to investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action and its effects on various enzymes and signaling pathways. Additionally, future research could focus on improving the stability and solubility of 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane to make it more suitable for in vivo studies.
合成法
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane can be synthesized using a two-step process. The first step involves the reaction of 3,5-dimethyladamantane-1-carboxylic acid with thionyl chloride to yield 3,5-dimethyladamantane-1-carbonyl chloride. The second step involves the reaction of 3,5-dimethyladamantane-1-carbonyl chloride with 4-methyl-1,4-diazepane in the presence of triethylamine to yield 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane.
科学的研究の応用
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(3,5-dimethyl-1-adamantyl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c1-17-9-15-10-18(2,12-17)14-19(11-15,13-17)16(22)21-6-4-5-20(3)7-8-21/h15H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMDJTZNRNWHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCCN(CC4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B5379135.png)

![N-[1-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5379152.png)
![1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5379159.png)
![N-[1-(4-methoxyphenyl)-1-methylethyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5379167.png)
![({4-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]morpholin-2-yl}methyl)amine](/img/structure/B5379181.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5379185.png)
![N-(2-hydroxyethyl)-4-{methyl[3-(trifluoromethyl)benzyl]amino}-2-pyridinecarboxamide](/img/structure/B5379187.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5379195.png)
![1-butyl-4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5379211.png)
![N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine](/img/structure/B5379222.png)
![N-methyl-5-{[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]methyl}-2-pyrimidinamine dihydrochloride](/img/structure/B5379233.png)
![3-methyl-8-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5379236.png)
![3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5379239.png)